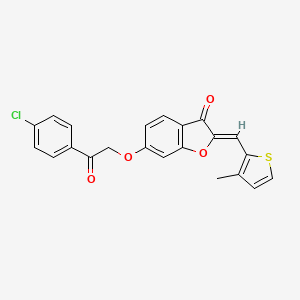

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO4S/c1-13-8-9-28-21(13)11-20-22(25)17-7-6-16(10-19(17)27-20)26-12-18(24)14-2-4-15(23)5-3-14/h2-11H,12H2,1H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXYSKQVRAQKJA-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex synthetic compound that belongs to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Benzofuran derivatives are known for their antitumor , antibacterial , and antioxidative properties. The specific compound under review has been evaluated for its effects on various cancer cell lines and its potential mechanisms of action.

Cytotoxic Properties

Recent studies have demonstrated that (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one exhibits significant cytotoxicity against several cancer cell lines, including:

| Cell Line | Inhibition Rate (%) |

|---|---|

| K562 (Leukemia) | 56.84 |

| NCI-H460 (Lung) | 80.92 |

| HCT-116 (Colon) | 72.14 |

| U251 (CNS Cancer) | 73.94 |

| MDA-MB-435 (Melanoma) | 50.64 |

These results indicate that the compound has a strong potential as an anticancer agent, particularly against non-small cell lung cancer and leukemia .

The mechanisms through which this compound exerts its biological effects include:

-

Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, which disrupt mitochondrial function and activate caspases .

- Caspase Activation : Studies indicated a significant increase in caspases 3 and 7 activity after treatment with the compound, suggesting a robust apoptotic pathway activation.

- Antioxidant Activity : The compound acts as a radical scavenger, trapping reactive oxygen species and reducing oxidative stress within cells .

- Inhibition of Pro-inflammatory Cytokines : It has been observed to inhibit interleukin-6 release, which is crucial in inflammatory responses linked to tumor progression .

Study on K562 Cells

A study focusing on K562 leukemia cells revealed that treatment with the compound resulted in a time-dependent increase in ROS levels and subsequent apoptosis. Flow cytometry analysis demonstrated early structural changes in cellular membranes consistent with apoptotic processes .

Comparative Analysis with Other Benzofuran Derivatives

In comparative studies, (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one was found to be more effective than other benzofuran derivatives in inducing apoptosis and inhibiting cell proliferation . This highlights the significance of structural modifications in enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity

Recent studies have highlighted the potential of benzofuran derivatives, including the compound , as DRAK2 inhibitors. These inhibitors are crucial for protecting islet β-cells from apoptosis, which is a significant concern in diabetes management. The compound has shown promising results with an IC50 value of 0.33 μM, indicating its effectiveness in protecting these cells from damage and suggesting a new avenue for diabetes treatment .

Tyrosinase Inhibition

Another area of interest is the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications, as tyrosinase inhibitors can be used to treat skin hyperpigmentation disorders. Studies have demonstrated that certain derivatives of benzofuran exhibit significant inhibitory activity against human tyrosinase, making them candidates for skin-whitening agents .

Enzyme Inhibition Studies

Alkaline Phosphatase Inhibition

Research indicates that compounds related to (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one may serve as selective inhibitors of alkaline phosphatases (APs). These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications in conditions such as cancer and bone diseases. The structure-activity relationship (SAR) studies have shown that modifications to the benzofuran structure can enhance inhibitory potency against APs .

Synthesis and Material Science

Catalytic Applications

The synthesis of this compound can be achieved through various catalytic methods, including microwave-assisted synthesis and clay-catalyzed reactions. These methods not only improve yield but also reduce reaction times significantly. The use of environmentally friendly solvents and conditions aligns with green chemistry principles, making these synthetic pathways attractive for industrial applications .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous benzofuran-3-one derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzofuran-3-one Derivatives

Key Insights from Comparison

Electron-Withdrawing vs. In contrast, the 4-methoxy group in increases electron density, which may stabilize radical intermediates or modulate binding affinity.

Heterocyclic Substituents at Position 2 :

- Thiophene vs. Furan : The 3-methylthiophene in the target compound provides greater aromaticity and lipophilicity compared to the 5-methylfuran in or unsubstituted furan in . This could enhance membrane permeability and target engagement in hydrophobic binding pockets.

Oxygenated Chains at Position 6: The 2-oxoethoxy group in the target compound and introduces a ketone moiety, which may participate in hydrogen bonding.

Polar Functional Modifications: The bis(2-methoxyethyl)aminomethyl group in significantly improves solubility but may reduce blood-brain barrier penetration due to increased polarity.

Q & A

Q. What are the common synthetic strategies for preparing (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)benzofuran-3(2H)-one derivatives?

The synthesis typically involves Knoevenagel condensation to form the exocyclic double bond (Z-configuration) and subsequent functionalization. For example, benzofuran-3(2H)-one reacts with aldehydes (e.g., 3-methylthiophene-2-carboxaldehyde) in the presence of a base or catalyst (e.g., L-proline-based natural deep eutectic solvents under ultrasound irradiation) to yield the methylene-bridged product . Etherification at the 6-position of the benzofuran core can be achieved using 4-chlorophenoxyacetyl chloride under basic conditions .

Q. How is the core benzofuran-3(2H)-one scaffold structurally characterized?

Key characterization methods include:

- 1H/13C NMR : Chemical shifts for the exocyclic double bond (δ ~7.5–8.0 ppm for protons, 120–130 ppm for carbons) confirm the Z-configuration .

- HPLC : Enantiomeric excess (ee) is determined using chiral columns, critical for stereochemical validation .

- Melting Point : Discrepancies between observed and literature values (e.g., 114–117°C vs. 126–128°C) may indicate polymorphism or impurities, requiring recrystallization .

Q. Why is the benzofuran-3(2H)-one motif significant in medicinal chemistry?

The α,β-unsaturated ketone in the benzofuran core enables Michael addition reactions, making it a pharmacophore for targeting biological nucleophiles (e.g., cysteine residues in kinases or transcription factors like NF-κB) . Substituents at the 2- and 6-positions modulate solubility and target affinity .

Advanced Research Questions

Q. How can stereoselective synthesis of the Z-isomer be optimized?

- Catalytic Asymmetric Methods : Dual-metal catalysis (e.g., Cu/Zn systems) enables enantioselective allylation, achieving >90% ee .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states favoring Z-configuration, while ultrasound irradiation enhances reaction rates .

- Computational Modeling : DFT studies predict regioselectivity in Knoevenagel condensations, guiding catalyst design .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR or melting points)?

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one) .

- X-ray Crystallography : Resolve ambiguity in double-bond geometry (Z vs. E) and confirm solid-state packing effects on melting points .

Q. How is the biological activity of this compound evaluated in anti-inflammatory or anticancer studies?

- In Vitro Assays :

- NF-κB Inhibition : LPS-stimulated macrophages are treated with the compound (IC50 ~10 µM), followed by ELISA for TNF-α/IL-6 .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies beta-cell protection in diabetes models .

Q. What computational approaches predict binding modes to targets like DRAK2 or MtrA?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DRAK2 (PDB: 6XYZ), identifying hydrogen bonds with Lys45 and hydrophobic contacts with Phe89 .

- MD Simulations : 100-ns trajectories assess stability of the benzofuranone-MtrA complex, with RMSD <2 Å indicating robust binding .

Q. How are reaction yields improved in multi-step syntheses?

- Step Optimization :

- Protecting Groups : Benzyl ethers at the 6-position prevent side reactions during Knoevenagel condensation .

- Workup Procedures : Column chromatography (silica gel, hexane/EtOAc) isolates intermediates with >95% purity .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | NaDES, ultrasound, 18 min | 59 | |

| 2 | Etherification | NaH, THF, 0°C | 70–85 | |

| 3 | Enantioselective Allylation | Pybox-Cu catalyst, RT | 90 (ee) |

Table 2. Biological Activity Profiles

| Assay | Target | IC50/EC50 | Mechanism | Reference |

|---|---|---|---|---|

| NF-κB Inhibition | Macrophages | 10 µM | Suppresses TNF-α | |

| DRAK2 Inhibition | Islet Beta-Cells | 5 µM | Reduces apoptosis | |

| Antitubercular | MtrA | 8.2 µM | Binds response regulator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.